
3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one is a heterocyclic compound that contains both isoquinoline and benzofuran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one typically involves the condensation of isoquinoline derivatives with benzofuran derivatives under specific reaction conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction between 2-(3,4-dimethoxyphenyl)ethan-1-amine and aliphatic nitro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline and benzofuran derivatives .
科学研究应用
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Similar compounds include other isoquinoline and benzofuran derivatives, such as:
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine
- Imidazo[5,1-a]isoquinoline derivatives
Uniqueness
What sets 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one apart from these similar compounds is its unique combination of isoquinoline and benzofuran moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
24223-06-1 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
3-isoquinolin-1-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-14-8-4-3-7-13(14)16(20-17)15-12-6-2-1-5-11(12)9-10-18-15/h1-10,16H |
InChI 键 |
DAAVHFJSZISNAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C4=CC=CC=C4C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


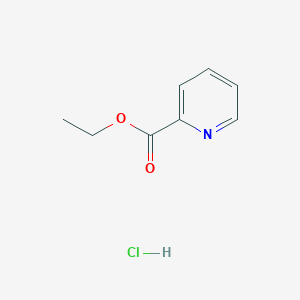
![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
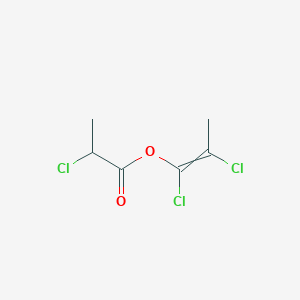
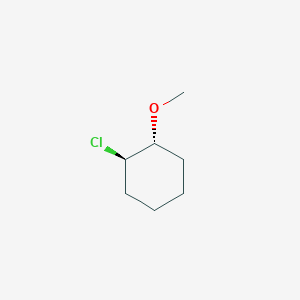



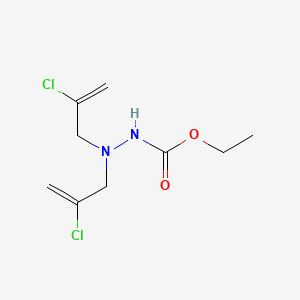
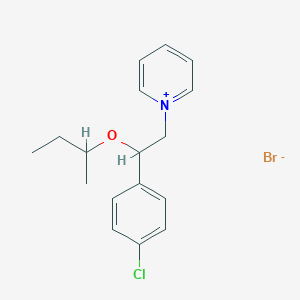
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
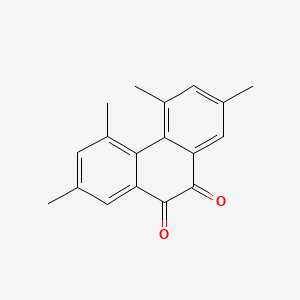
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
